molecular formula C14H9ClO2S B2567197 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one CAS No. 851169-29-4

4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one

Cat. No. B2567197
CAS RN: 851169-29-4
M. Wt: 276.73
InChI Key: DLJSREJYSFGHMC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, commonly referred to as 4-CPT-2-ONE, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the thiophene family of compounds, which are aromatic compounds consisting of five carbon atoms connected in a ring formation. 4-CPT-2-ONE is a relatively new compound, having only been synthesized in the last few years.

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Studies

Thiophene derivatives, such as 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, have been explored for their potential carcinogenicity. Studies have synthesized thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl, evaluating their carcinogenic potential in vitro through assays like the Salmonella reverse-mutation and cell-transformation assays. These studies suggest that while thiophene derivatives show potential carcinogenic activity in vitro, their actual carcinogenic potential in vivo remains uncertain. This highlights the need for careful evaluation of such compounds' safety before considering them for practical applications (Ashby et al., 1978).

Environmental Impact of Chlorophenols

The environmental impact of chlorophenols, which are structurally related to this compound, has been extensively reviewed. Chlorophenols exhibit moderate to high toxicity towards mammalian and aquatic life and possess varying degrees of persistence and bioaccumulation potential. These compounds have been identified as significant pollutants, primarily due to their use in pesticides and industrial chemicals, posing risks to aquatic ecosystems and requiring rigorous monitoring and management strategies (Krijgsheld & Gen, 1986).

Synthesis and Bioactivity of Thiophene-Substituted Compounds

Research has emphasized the significance of thiophene and furan derivatives in medicinal chemistry, showcasing their roles as key structural units in bioactive molecules. Specifically, studies have demonstrated the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the development of nucleobases, nucleosides, and their analogues with potent antiviral, antitumor, and antimycobacterial properties. This underscores the potential of thiophene derivatives, including this compound, in the design of new therapeutic agents (Ostrowski, 2022).

properties

IUPAC Name

3-(4-chlorophenyl)-4-thiophen-2-yl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2S/c15-10-5-3-9(4-6-10)11-8-17-14(16)13(11)12-2-1-7-18-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJSREJYSFGHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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